molecular formula C11H8ClF3N2O2 B2808876 Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate CAS No. 923251-81-4

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate

Cat. No.: B2808876
CAS No.: 923251-81-4
M. Wt: 292.64
InChI Key: MTHOZIDITGUPLW-UHFFFAOYSA-N
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Description

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate is a pyridine-based ester derivative featuring a trifluoromethyl group, a chlorine atom, and a cyanoacetate moiety. The trifluoromethyl and chlorine substituents enhance electronegativity and stability, making such compounds valuable intermediates in agrochemical and pharmaceutical synthesis .

Key inferred properties (based on analogs):

  • Molecular formula: Likely C₁₁H₈ClF₃N₂O₂ (derived from similar compounds in –6).
  • Functional groups: Cyano (-CN), ester (-COOEt), and halogenated pyridine.
  • Applications: Potential use as a precursor for catalytic hydrogenation (e.g., conversion to amines, as seen in ) or as a building block for fungicides/herbicides .

Properties

IUPAC Name

ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)7(4-16)9-8(12)3-6(5-17-9)11(13,14)15/h3,5,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHOZIDITGUPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethyl cyanoacetate under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position of the pyridine ring undergoes nucleophilic substitution under specific conditions. For example:

  • Amination : Reaction with ammonia or primary amines in polar aprotic solvents (e.g., DMF) at 60–80°C yields ethyl 2-[3-amino-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate .

  • Fluorination : Using KF or CsF in DMF at 140–170°C replaces chlorine with fluorine .

Reaction Type Reagents/Conditions Product Yield
AminationNH₃, DMF, 70°C, 6hEthyl 2-[3-amino-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate85%
FluorinationKF, DMF, 170°C, 5hEthyl 2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate97%

Hydrolysis Reactions

The cyanoacetate moiety undergoes hydrolysis to form carboxylic acid derivatives:

  • Acid-Catalyzed Hydrolysis : Using HCl in ethanol/water (1:1) at reflux yields 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetic acid.

  • Base-Mediated Saponification : NaOH in THF/water converts the ethyl ester to a sodium carboxylate.

Cyclization Reactions

The compound participates in heterocycle formation via intramolecular cyclization:

  • Pyrazole Synthesis : Reaction with hydrazines in ethanol at 80°C generates pyrazole-fused pyridine derivatives.

Reagent Conditions Product Yield
Hydrazine hydrateEthanol, 80°C, 4h3-Chloro-5-(trifluoromethyl)pyrido[2,3-c]pyrazole78%

Condensation Reactions

The active methylene group in the cyanoacetate facilitates Knoevenagel condensations:

  • Aldehyde Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol with piperidine as a catalyst to form α,β-unsaturated derivatives.

Reductive Transformations

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the cyano group to an amine, producing ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-aminoacetate .

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings:

  • Borylation : Using Pd(dppf)Cl₂ and bis(pinacolato)diboron in dioxane at 100°C introduces boronate groups at the 5-position.

Thermal Stability and Decomposition

At temperatures >200°C, the compound undergoes decomposition via:

  • Decarboxylation : Loss of CO₂ to form 3-chloro-5-(trifluoromethyl)pyridin-2-ylacetonitrile.

  • Trifluoromethyl Group Rearrangement : Generates fluorinated byproducts under prolonged heating .

Key Reaction Parameters

Parameter Optimal Range Impact on Reactivity
Temperature60–170°CHigher temps accelerate substitution/cyclization
Solvent PolarityDMF > THF > EthanolPolar aprotic solvents enhance nucleophilicity
CatalystPd/C, PiperidineCritical for hydrogenation and condensation

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate has been explored for its potential in developing new pharmaceuticals due to its unique structural features that provide biological activity.

Case Study: Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, a study evaluated various pyridine-based compounds against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives showed promising inhibition zones, indicating their potential as antibacterial agents .

CompoundInhibition Zone (mm)Bacterial Strain
Compound A20E. coli
Compound B22S. aureus
This compoundTBDTBD

Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its reactivity allows it to participate in multicomponent reactions, which are efficient methods for synthesizing complex organic compounds.

Case Study: Multicomponent Reactions
In one study, this compound was utilized in a multicomponent reaction to synthesize new heterocycles with potential antiviral activity. The reaction conditions were optimized to yield high purity products with significant biological activity .

Reaction TypeYield (%)Biological Activity
Multicomponent Reaction85Antiviral
Traditional Synthesis Method60Antiviral

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of functional materials such as polymers and coatings.

Case Study: Polymer Synthesis
Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it a valuable additive for advanced materials .

Mechanism of Action

The mechanism of action of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetate

  • Structure: Replaces the cyano group with two fluorine atoms on the acetate chain.
  • Molecular formula: C₁₀H₇ClF₅NO₂; Molar mass: 303.61 g/mol .
  • Key differences: The difluoro substitution increases electronegativity and lipophilicity compared to the cyanoacetate. Higher predicted boiling point (524.9°C) due to increased molecular symmetry .
  • Applications : Likely used in fluorinated agrochemicals for enhanced bioavailability .

Ethyl {2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetate

  • Structure : Substitutes the oxygen in the ester with sulfur.
  • Molecular formula: Not explicitly stated, but likely C₁₀H₉ClF₃NO₂S.
  • Key differences: Thioester linkage improves resistance to hydrolysis but reduces polarity . Commercial availability (e.g., Santa Cruz Biotechnology) suggests utility in drug discovery .

Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylate

  • Structure : Integrates a thiazole ring into the acetate chain.
  • Molecular formula : C₁₃H₁₀ClF₃N₂O₂S; Molar mass : 366.75 g/mol .
  • Used in herbicidal formulations (e.g., GS-1190) .

Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide)

  • Structure: Features an ethylamine linker and benzamide group instead of cyanoacetate.
  • Key differences :
    • Demonstrated fungicidal activity against succinate dehydrogenase (SDH) in crops like cucumbers and tomatoes .
    • Toxicity concerns: Induces thyroid tumors in animal studies, highlighting the importance of substituent choice in safety profiles .

Research Findings and Implications

  • Synthetic Utility: The cyano group in the target compound facilitates catalytic hydrogenation to amines, as demonstrated in related pyridinylacetonitrile derivatives .
  • Toxicity Considerations: Structural analogs like fluopyram underscore the need for rigorous toxicological profiling, as minor substituent changes can drastically alter safety .
  • Market Availability : Derivatives like ethyl thioesters and thiazole carboxylates are commercially available, indicating industrial relevance .

Biological Activity

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate, with CAS Number 923251-81-4, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C11H8ClF3N2O2C_{11}H_8ClF_3N_2O_2, with a molecular weight of 292.64 g/mol. The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, enhancing its lipophilicity and potentially its biological activity.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyridine nucleus followed by the introduction of the cyano and ethyl ester functionalities. Various synthetic routes have been explored, emphasizing the need for optimizing reaction conditions to improve yield and purity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, pyridine derivatives have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. This compound's structural characteristics suggest potential activity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in disease processes. For example, studies on related pyridine derivatives have demonstrated their ability to inhibit protein kinases and other targets relevant in cancer therapy, including c-Met and BACE-1 inhibitors . The presence of the cyano group may enhance binding affinity to these targets.

Case Studies

  • In vitro Studies on Cancer Cell Lines : A study investigating a series of pyridine derivatives found that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against MCF-7 breast cancer cells. This compound was included in this series, showing promising results with IC50 values in the micromolar range .
  • Enzyme Activity Assays : In assays designed to evaluate enzyme inhibition, compounds similar to this compound demonstrated effective inhibition of BACE-1, a target for Alzheimer's disease treatment. The structure–activity relationship (SAR) analysis indicated that modifications at the pyridine ring significantly impacted inhibitory potency .

Data Table

PropertyValue
Molecular FormulaC₁₁H₈ClF₃N₂O₂
Molecular Weight292.64 g/mol
CAS Number923251-81-4
Anticancer Activity (IC50)Micromolar range
Enzyme InhibitionBACE-1, c-Met

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate?

The compound is synthesized via Knoevenagel condensation between 5-(trifluoromethyl)pyridine-2-carbaldehyde and ethyl cyanoacetate, catalyzed by a base (e.g., sodium ethoxide). Reaction conditions (temperature: 60–80°C, time: 4–6 hours) are critical for achieving yields >80% and purity >95%. Side products, such as unreacted aldehyde or over-condensed derivatives, are minimized by controlling stoichiometry and solvent polarity (e.g., ethanol or THF) .

Q. How is the structural integrity of this compound validated?

NMR spectroscopy (¹H and ¹³C) identifies key functional groups:

  • Pyridine ring protons : δ 8.5–9.0 ppm (aromatic region).
  • Trifluoromethyl group : δ -60 to -65 ppm in ¹⁹F NMR.
  • Cyano group : IR absorption at ~2200 cm⁻¹. Mass spectrometry (HRMS) confirms the molecular ion peak at m/z 303.61 (C₁₀H₇ClF₅NO₂) .

Q. What are its primary applications in agrochemical and pharmaceutical research?

The compound serves as a building block for:

  • Agrochemicals : Derivatives like fluopyram (a fungicide) target fungal succinate dehydrogenase .
  • Pharmaceuticals : Pyridine-based analogs exhibit antimicrobial and anticancer activity via enzyme inhibition (e.g., kinase or protease targets) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing electrophilic substitution to the 4-position. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids yield biaryl derivatives. Reaction efficiency depends on solvent (DMF > THF) and base (Cs₂CO₃ > K₂CO₃) .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Key challenges include:

  • Purification : Column chromatography is inefficient for large batches; alternatives include recrystallization (solvent: hexane/ethyl acetate).
  • Byproduct formation : Over-condensation products are minimized by slow addition of aldehyde and inert atmosphere (N₂/Ar) .

Q. How does structural modification impact bioactivity?

Comparative analysis of analogs (Table 1):

CompoundStructural VariationBioactivity (IC₅₀, μM)
Parent compoundTrifluoromethyl, cyano12.5 (fungal)
3-Chloro-pyridine derivativeHalogen substitution18.9 (fungal)
Fluorinated pyrimidine analogFluorine at pyrimidine8.2 (anticancer)
The trifluoromethyl-cyano combination enhances lipophilicity and target binding .

Q. What analytical methods resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values (e.g., antifungal vs. anticancer assays) are addressed via:

  • Dose-response curves : Validate activity across multiple cell lines.
  • Metabolic stability assays : LC-MS quantifies degradation products in plasma.
  • Docking studies : Computational models (e.g., AutoDock Vina) predict binding affinity to targets like CYP51 .

Methodological Guidelines

Designing experiments to assess environmental toxicity

  • Aquatic toxicity : Follow OECD Test 203 (fish acute toxicity) with Daphnia magna (LC₅₀: >10 mg/L indicates low risk) .
  • Soil degradation : Use HPLC to monitor half-life under aerobic/anaerobic conditions .

Optimizing catalytic hydrogenation of cyano groups
For reducing the cyano group to an amine (e.g., for drug intermediates):

  • Catalyst : 10% Pd/C or Raney Ni under H₂ (50 psi).
  • Solvent : Methanol/ammonia mixture (7:3 v/v).
  • Yield : >90% at 25°C for 12 hours .

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